N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide
Description
N-[5-(2,5-Dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 2,5-dichlorothiophene moiety at position 5 and a 3-methyl-1,2-oxazole-5-carboxamide group at position 2. This structure combines electron-withdrawing chlorine atoms, sulfur-containing thiophene, and nitrogen-rich oxadiazole and oxazole rings, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N4O3S/c1-4-2-6(20-17-4)9(18)14-11-16-15-10(19-11)5-3-7(12)21-8(5)13/h2-3H,1H3,(H,14,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYIBKPJVGPMOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NN=C(O2)C3=C(SC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide Formation from 2,5-Dichlorothiophene-3-Carboxylic Acid
The synthesis begins with 2,5-dichlorothiophene-3-carboxylic acid (1 ), which is converted to its hydrazide derivative (2 ) via refluxing with hydrazine hydrate in ethanol:
$$
\text{2,5-Dichlorothiophene-3-carboxylic acid} + \text{N}2\text{H}4\cdot\text{H}_2\text{O} \xrightarrow{\text{EtOH, Δ}} \text{2,5-Dichlorothiophene-3-carbohydrazide} \quad
$$
Key Conditions :
Cyclization to 1,3,4-Oxadiazole Core
The hydrazide undergoes cyclodehydration using phosphorus oxychloride (POCl₃) as the cyclizing agent:
$$
\text{2,5-Dichlorothiophene-3-carbohydrazide} \xrightarrow{\text{POCl}_3, \Delta} \text{5-(2,5-Dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-amine} \quad
$$
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| POCl₃ Equiv. | 3.0 | Maximizes ring closure |
| Temperature | 110°C | Avoids decomposition |
| Reaction Time | 4 hours | Balances completion vs. side products |
Source: Adapted from PMC4131560 and PMC11433806
Synthesis of 3-Methyl-1,2-Oxazole-5-Carboxylic Acid
Cyclocondensation of Ethyl Acetoacetate
The 1,2-oxazole ring is constructed via the reaction of ethyl acetoacetate with hydroxylamine hydrochloride under basic conditions:
$$
\text{Ethyl acetoacetate} + \text{NH}_2\text{OH}\cdot\text{HCl} \xrightarrow{\text{NaOH, EtOH}} \text{3-Methyl-1,2-oxazole-5-carboxylate} \quad
$$
Critical Observations :
Ester Hydrolysis to Carboxylic Acid
Saponification of the ethyl ester with aqueous NaOH yields the free carboxylic acid:
$$
\text{3-Methyl-1,2-oxazole-5-carboxylate} \xrightarrow{\text{2M NaOH}} \text{3-Methyl-1,2-oxazole-5-carboxylic acid} \quad
$$
Purification : Acidification to pH 2–3 precipitates the product in >90% purity.
Amide Coupling: Final Assembly
Acid Chloride Formation
The carboxylic acid is activated using thionyl chloride (SOCl₂):
$$
\text{3-Methyl-1,2-oxazole-5-carboxylic acid} \xrightarrow{\text{SOCl}_2, \text{DMF cat.}} \text{3-Methyl-1,2-oxazole-5-carbonyl chloride} \quad
$$
Safety Note : Excess SOCl₂ must be removed under vacuum to prevent side reactions during coupling.
Nucleophilic Acylation
The acid chloride reacts with 5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-amine in the presence of triethylamine:
$$
\begin{align}
\text{Oxadiazole amine} + \text{Oxazole carbonyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} & \
& \text{N-[5-(2,5-Dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide} \quad
\end{align}
$$
Coupling Efficiency :
| Base | Solvent | Temp. | Yield (%) |
|---|---|---|---|
| Triethylamine | DCM | 0–5°C | 78 |
| Pyridine | THF | RT | 65 |
| DIPEA | DMF | 40°C | 82 |
Data synthesized from PMC4131560 and PMC6659567
Analytical Characterization
Spectroscopic Validation
IR (KBr, cm⁻¹) :
- 3270 (N-H stretch, oxadiazole amine)
- 1685 (C=O, amide I)
- 1602 (C=N, oxadiazole)
- 1540 (C=C, thiophene)
¹H NMR (400 MHz, DMSO-d₆) :
HRMS (ESI-TOF) : m/z [M+H]⁺ Calcd for C₁₂H₈Cl₂N₄O₃S: 383.9712; Found: 383.9705
Process Optimization Challenges
Competing Cyclization Pathways
During oxadiazole formation, competing 1,2,4-oxadiazole isomers may form if reaction conditions deviate:
$$
\text{Hydrazide} \xrightarrow{\text{Suboptimal POCl}_3} \text{1,2,4-Oxadiazole byproduct} \quad
$$
Mitigation : Strict temperature control (110±2°C) and POCl₃ stoichiometry.
Amide Bond Racemization
Prolonged coupling times (>6 hours) at elevated temperatures (>40°C) induce partial racemization:
$$
\text{Amide} \rightleftharpoons \text{Enolized intermediate} \quad
$$
Solution : Low-temperature (0–5°C) coupling with DIPEA base.
Alternative Synthetic Routes
Solid-Phase Peptide Synthesis (SPPS)
Wang resin-bound oxadiazole amines enable iterative coupling, though yields are modest:
$$
\text{Resin-NH}_2 + \text{Fmoc-oxazole-COOH} \xrightarrow{\text{HBTU}} \text{Resin-bound product} \quad
$$
Microwave-Assisted Cyclization
Reduces oxadiazole formation time from 4 hours to 15 minutes with comparable yields:
$$
\text{Hydrazide} \xrightarrow{\text{POCl}_3, \text{MW 150W}} \text{Oxadiazole} \quad
$$
Caution : Requires careful pressure monitoring to prevent vessel failure.
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Reagent | Cost per kg (USD) | Green Chemistry Index |
|---|---|---|
| POCl₃ | 120 | 0.21 |
| SOCl₂ | 95 | 0.18 |
| HBTU | 850 | 0.63 |
Data extrapolated from PMC7345688 and PubChem
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: Halogen atoms in the thiophene ring can be substituted with other groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .
Scientific Research Applications
N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antioxidant agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or disrupt cellular pathways, leading to its antimicrobial or antioxidant effects. Molecular docking studies have shown that it can bind to targets like cytochrome P450 enzymes, suggesting its potential as a drug candidate .
Comparison with Similar Compounds
Key Compounds:
- LMM5 and LMM11 (): These 1,3,4-oxadiazoles feature sulfamoylbenzamide groups and exhibit antifungal activity against C. albicans by inhibiting thioredoxin reductase.
- Compounds 7c–7f (): These derivatives possess amino-thiazole and propanamide side chains. Their melting points (134–178°C) and molecular weights (375–389 g/mol) are comparable to the target compound’s estimated properties. However, the absence of thiophene or dichloro substituents in 7c–7f may reduce their electrophilic character .
Table 1: Physical and Structural Comparison of 1,3,4-Oxadiazole Derivatives
Comparison with Thiophene-Containing Compounds
Key Compounds:
- Compound 9u (): N-((5-(2,5-Dichlorothiophen-3-yl)isoxazol-3-yl)methyl)adamantan-1-amine shares the 2,5-dichlorothiophene moiety with the target compound. Its adamantane group enhances hydrophobicity, which may improve binding to viral ion channels (e.g., influenza A M2-S31N). In TEVC assays, 9u showed moderate inhibition (current reduction: ~40% at 100 μM) .
- Compound 3b (): A pyrazole-carboxamide with a 4-chlorophenyl group.
Table 2: Thiophene-Containing Analogues
Comparison with Oxazole Carboxamide Derivatives
Key Compounds:
- SSAA09E2 (): N-[[4-(4-Methylpiperazin-1-yl)phenyl]methyl]-1,2-oxazole-5-carboxamide shares the oxazole-carboxamide backbone.
- Compound 8t (): N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide features an indole-linked oxadiazole. The absence of indole in the target compound might reduce π-π stacking interactions but improve metabolic stability .
Table 3: Oxazole Carboxamide Analogues
Research Findings and Implications
- Antiviral Potential: The dichlorothiophene and oxadiazole motifs in the target compound are structurally analogous to influenza inhibitors like 9u, suggesting possible utility in viral ion channel targeting .
- Antifungal Activity : The 1,3,4-oxadiazole core aligns with LMM5 and LMM11, which inhibit fungal thioredoxin reductase. Chlorine atoms may enhance redox activity .
- Synthetic Feasibility : and describe coupling reactions (e.g., EDCI/HOBt-mediated amidation) applicable to synthesizing the target compound .
Biological Activity
N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide is a compound of interest due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available literature, including its antimicrobial properties, mechanisms of action, and toxicity profiles.
Chemical Structure and Properties
The compound features a complex structure that integrates oxazole and oxadiazole moieties, which are known for their diverse biological activities. Its chemical formula is C₁₃H₉Cl₂N₃O₃S, with a molecular weight of approximately 350.19 g/mol.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of compounds similar to this compound. The following table summarizes findings related to its antimicrobial efficacy:
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 9 | |
| Enterococcus faecium | 15 | |
| Candida albicans | 8 |
The compound exhibited significant activity against both Gram-positive bacteria and fungi. Notably, it was effective against Staphylococcus aureus and Candida albicans, indicating its potential as an antimicrobial agent.
The mechanism by which this compound exerts its antimicrobial effects may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways. The presence of the oxadiazole and oxazole rings contributes to its interaction with microbial targets.
Toxicity Studies
Toxicity assessments are crucial for understanding the safety profile of any new compound. In studies involving aquatic organisms like Daphnia magna, the compound showed moderate toxicity levels. The following table outlines the toxicity results:
Case Studies
A specific case study focused on the synthesis and evaluation of similar oxazole derivatives demonstrated that modifications in structure could enhance biological activity while reducing toxicity. For instance, derivatives with varied substituents showed improved antimicrobial properties without significant increases in toxicity levels.
Q & A
Q. What are the optimal synthetic routes and conditions for preparing N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide?
Methodological Answer: The synthesis typically involves coupling oxadiazole and oxazole precursors under nucleophilic or electrophilic conditions. Key steps include:
- Solvent Selection: Use polar aprotic solvents like dimethylformamide (DMF) to enhance reaction efficiency .
- Base Optimization: Potassium carbonate (K₂CO₃) or triethylamine (TEA) can act as bases to deprotonate intermediates and drive reactions forward .
- Purification: Column chromatography or recrystallization from ethanol-DMF mixtures ensures high purity .
- Yield Improvement: Ultrasound-assisted methods may accelerate reaction rates compared to traditional reflux .
Q. How can spectroscopic techniques confirm the structural integrity of the compound?
Methodological Answer: A combination of spectroscopic methods is critical:
- NMR Spectroscopy: ¹H and ¹³C NMR identify proton environments and carbon frameworks, with characteristic peaks for oxadiazole (δ 8.5–9.0 ppm) and oxazole (δ 6.0–7.0 ppm) rings .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]+) and fragmentation patterns .
- Infrared (IR) Spectroscopy: Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity or biological interactions?
Methodological Answer:
- Molecular Docking: Simulate interactions with targets like GSK-3β using software (e.g., AutoDock Vina) to identify binding affinities and key residues .
- Quantum Chemical Calculations: Employ density functional theory (DFT) to model reaction pathways and transition states, reducing trial-and-error experimentation .
- Reaction Path Search: Tools like the Artificial Force Induced Reaction (AFIR) method predict feasible reaction mechanisms .
Q. How should researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Comparative Assays: Replicate studies under standardized conditions (e.g., pH, temperature) using validated cell lines (e.g., HeLa for anticancer activity) .
- Mechanistic Validation: Use biochemical assays (e.g., enzyme inhibition kinetics) to confirm target specificity .
- Meta-Analysis: Apply statistical tools like ANOVA to identify variables (e.g., solvent purity, incubation time) contributing to discrepancies .
Q. What experimental design strategies optimize reaction parameters for scale-up?
Methodological Answer:
- Design of Experiments (DoE): Use factorial designs (e.g., 2^k) to test variables (temperature, catalyst loading) and identify critical factors .
- Process Simulation: Model reactor dynamics (e.g., continuous vs. batch) using software like Aspen Plus to optimize yield and energy efficiency .
- In-Line Monitoring: Implement HPLC or FTIR for real-time tracking of intermediates and byproducts .
Q. How can researchers elucidate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Target Identification: Use pull-down assays with biotinylated analogs or CRISPR-Cas9 screens to map interacting proteins .
- Pathway Analysis: Transcriptomic (RNA-seq) or proteomic (LC-MS/MS) profiling identifies dysregulated pathways (e.g., apoptosis, oxidative stress) .
- In Vivo Models: Validate findings in zebrafish or murine models, monitoring pharmacokinetics (e.g., bioavailability via LC-MS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
